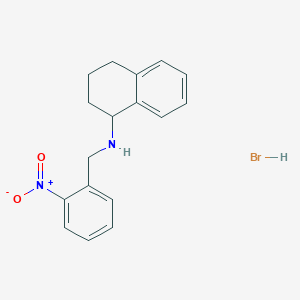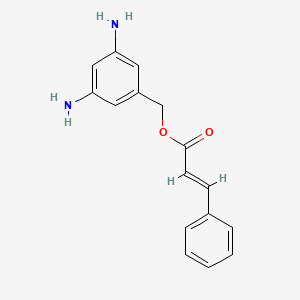
(E)-3,5-diaminobenzyl cinnamate
Vue d'ensemble
Description
Cinnamates are a type of compound that includes a cinnamoyl group . They are known for their antimicrobial potential and are often used in the development of new bioactive compounds .
Synthesis Analysis
Cinnamates can be synthesized using various methods. One approach involves the use of cinnamic acid in the research and development of biobased plastics . Another method is the Wittig Synthesis, which has been used to create Ethyl Cinnamate .Chemical Reactions Analysis
Cinnamates are known to be reactive to ultraviolet (UV) light. They undergo E-Z isomerization and [2+2] cycloaddition reactions upon UV irradiation . These reactions are key in the development of materials based on cinnamates .Physical And Chemical Properties Analysis
Cinnamic acid, a type of cinnamate, is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents .Applications De Recherche Scientifique
Photophysical and Photochemical Properties
- (E)-3,5-diaminobenzyl cinnamate, as a cinnamic acid derivative, shares properties with other cinnamates which have been studied for their photochemical properties. For instance, the E⇄Z photoisomerization of cinnamates, including 4′‐methoxycinnamates used in sunscreens, exhibits high quantum yields, although no intermediate is detected upon laser flash photolysis. These cinnamates are also not photodynamic sensitizers but can quench certain psoralen triplets, leading to E → Z isomerization (Morlière et al., 1982).
Applications in Mass Spectrometry
- Cinnamic acid derivatives, such as this compound, are potentially useful in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The presence of a rigid double bond in cinnamic acids allows for the existence of different geometric isomers, E and Z, which can influence their performance as matrices in the analysis of various substances (Salum et al., 2013).
Anticancer Research
- Cinnamic acid derivatives have been studied for their potential in anticancer research. The chemical structure of cinnamic acids, including this compound, offers reactive sites for chemical modifications, leading to the development of various derivatives with potential antitumor efficacy (De et al., 2011).
Antimicrobial and Antifungal Applications
- Cinnamic acid derivatives, including this compound, are known for their antifungal and antimicrobial properties. This makes them candidates for use in various biological and medical applications (Lutjen et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,5-diaminophenyl)methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-14-8-13(9-15(18)10-14)11-20-16(19)7-6-12-4-2-1-3-5-12/h1-10H,11,17-18H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVDPRQTCENSC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CC(=CC(=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC2=CC(=CC(=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



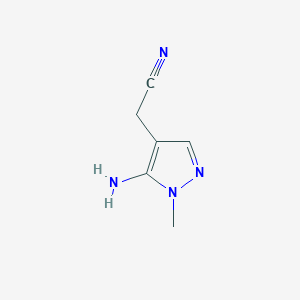
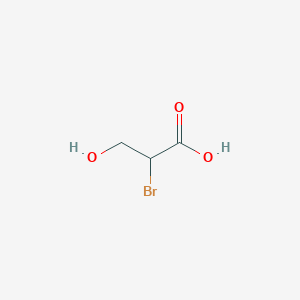
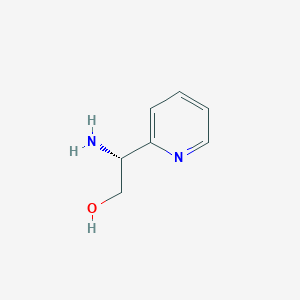
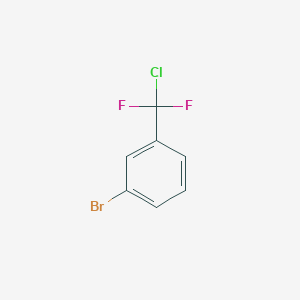

![2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3244032.png)
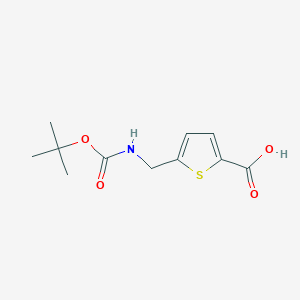
![N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B3244047.png)

amine hydrobromide](/img/structure/B3244061.png)
amine hydrobromide](/img/structure/B3244062.png)

amine hydrobromide](/img/structure/B3244071.png)
